molecular formula C8H7BrClNO B1407308 3-Bromo-5-chloro-N-methyl-benzamide CAS No. 1532970-00-5

3-Bromo-5-chloro-N-methyl-benzamide

Cat. No. B1407308
M. Wt: 248.5 g/mol
InChI Key: XARCLGSNPFJPPK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-N-methylbenzamide is a chemical compound with the CAS Number: 1532970-00-5 . It has a molecular weight of 248.51 and its IUPAC name is 3-bromo-5-chloro-N-methylbenzamide . It is stored at temperatures between 2-8°C and is shipped at room temperature . It is a solid substance .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-chloro-N-methylbenzamide is 1S/C8H7BrClNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-5-chloro-N-methylbenzamide is a solid substance . It has a molecular weight of 248.51 . It is stored at temperatures between 2-8°C and is shipped at room temperature .

Scientific Research Applications

  • Antipsychotic Agents Development : One study focused on synthesizing and evaluating the antidopaminergic properties of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds for potential use as antipsychotic agents. These compounds, including the benzamide class, were found to be sensitive to structural modifications and showed promise in investigating dopamine D-2 mediated responses and in receptor binding studies (Högberg et al., 1990).

  • Non-Peptide CCR5 Antagonists : A study synthesized novel non-peptide CCR5 antagonist Benzamide derivatives, exploring the potential of these compounds in biological activities. The research involved complex chemical processes to create these antagonists, indicating a potential application in therapeutic treatments (Bi, 2015).

  • Antimicrobial Activity : Research on N-benzimidazol-1-yl-methyl-benzamide derivatives revealed their effectiveness as antimicrobial compounds. Some derivatives showed significant activity against various bacterial and fungal strains, suggesting potential applications in antimicrobial therapies (Sethi et al., 2016).

  • Pyrolysis Studies in Tobacco : A study examined the pyrolysis of a related compound, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide in tobacco. This research is significant for understanding the chemical transformations and degradation products of such compounds under high-temperature conditions (Gaddamidi et al., 2011).

  • Anticonvulsant Activity : Another study synthesized a series of benzamides to evaluate their anticonvulsant activity. Some of these compounds showed potency either equivalent to or greater than phenytoin, a well-known anticonvulsant drug (Mussoi et al., 1996).

  • Molecular Docking Studies : Research involving the synthesis, characterization, and molecular docking studies of benzamide derivatives showcased their potential in antimicrobial applications. The study provided insights into the interaction of these compounds with microbial proteins, essential for developing new antimicrobial agents (Saeed et al., 2020).

Safety And Hazards

The safety information for 3-Bromo-5-chloro-N-methylbenzamide includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

3-bromo-5-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARCLGSNPFJPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-N-methyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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